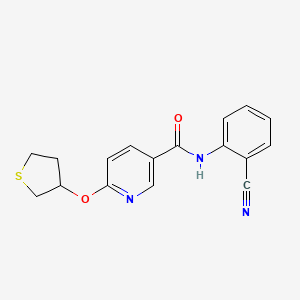

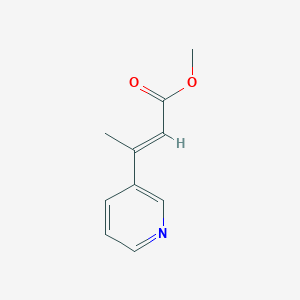

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

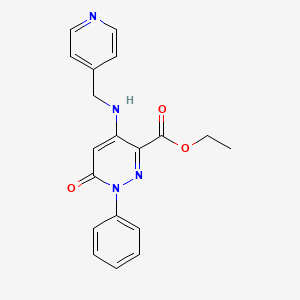

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. This drug has shown promising results in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The purpose of

Applications De Recherche Scientifique

Cellular Energy Metabolism and Cytoprotection

Nicotinamide participates in the cellular energy metabolism that directly impacts physiology, influencing oxidative stress and modulating pathways tied to cellular survival and death. In conditions involving immune system dysfunction, diabetes, and aging-related diseases, nicotinamide serves as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. This indicates a potential for N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide to influence similar pathways due to its structural relation to nicotinamide (Maiese et al., 2009).

Fluorescent Analogs and Biochemical Research

The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, illustrates the compound's utility in biochemical and physiological research. These analogs aid in studying cellular processes, including enzymatic reactions and metabolic pathways. This suggests that derivatives of nicotinamide, including N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, could be useful in creating novel probes for biochemical research (Barrio et al., 1972).

Role in NAD Biosynthesis and Disease Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is crucial in converting nicotinamide to nicotinamide adenine dinucleotide, an essential molecule in cellular metabolism. NAMPT's role in regulating nicotinamide adenine dinucleotide–consuming enzymes underscores the importance of nicotinamide in therapeutic interventions for diseases involving NAD metabolism (Tolstikov et al., 2014). This points to potential research applications of N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in studying NAD biosynthesis and its implications in disease.

Dermatological Applications

Nicotinamide has been explored for various dermatological applications, including cancer prophylaxis and the treatment of skin disorders. Its role in enhancing DNA repair and modulating immune responses in skin cells suggests potential dermatological research applications for related compounds (Forbat et al., 2017).

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-15(12)20-17(21)13-5-6-16(19-10-13)22-14-7-8-23-11-14/h1-6,10,14H,7-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOKRPZTVBAQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)

![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)